CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Metabolite Research

Polycyclic aromatic hydrocarbons are a large class of organic compounds containing two or more fused aromatic rings. Chrysene (B1668918), a symmetrical four-ring PAH, is a common environmental contaminant found in coal tar, creosote, and as a product of incomplete combustion of organic materials. The biological activity of PAHs is intrinsically linked to their metabolic activation into reactive intermediates. The metabolic pathways of PAHs are complex, involving a series of enzymatic reactions primarily initiated by cytochrome P450 (CYP) enzymes, which oxidize the PAH to form arene oxides. These oxides can then be hydrated by epoxide hydrolase to yield trans-dihydrodiols.

Trans-5,6-dihydrochrysene-5,6-diol is what is known as a "K-region" metabolite. The "K-region" of a PAH is a phenanthrene-like bond with high electron density, which is readily susceptible to epoxidation. In chrysene, the 5,6-bond represents this K-region. While often considered a detoxification pathway, the formation of K-region dihydrodiols like trans-5,6-dihydrochrysene-5,6-diol is a significant area of investigation. Research indicates that in some biological systems, such as in the brown bullhead fish, the formation of the K-region 5,6-diol is a minor pathway compared to the formation of benzo-ring diols (1,2- and 3,4-diols). nih.gov However, its formation and subsequent reactions are crucial for a complete understanding of chrysene's metabolic profile.

The study of specific metabolites like trans-5,6-dihydrochrysene-5,6-diol allows researchers to dissect the intricate processes of PAH metabolism. The regioselectivity of the initial epoxidation—that is, whether the oxidation occurs at the K-region or a benzo-ring—and the stereoselectivity of the subsequent hydration are key determinants of the ultimate biological effect of the parent PAH.

Significance of Dihydrodiol Metabolites in Mechanistic Studies

Dihydrodiol metabolites are central to the mechanistic study of PAHs for several critical reasons. They are often major organic-extractable metabolites found in biological samples following exposure to PAHs, providing insights into the pharmacokinetic behavior and mode of action of the parent compound. oup.com The toxicology of dihydrodiols is complex; they are not merely inert detoxification products. oup.comnih.gov

Firstly, dihydrodiols can be precursors to highly reactive diol epoxides, which are often the ultimate carcinogenic species that bind to DNA and initiate cancer. While the K-region diols are generally considered less tumorigenic than the "bay-region" diol epoxides derived from benzo-ring dihydrodiols, their role is not entirely benign.

Secondly, dihydrodiols can be intrinsically toxic or represent metabolically activated species themselves. oup.com Some dihydrodiols can undergo further oxidation by enzymes like dihydrodiol dehydrogenase. nih.gov This process can lead to the formation of catechols, which may then autoxidize to produce reactive oxygen species (ROS) and electrophilic ortho-quinones, contributing to oxidative stress and cellular damage. nih.gov This pathway represents an alternative mechanism of toxicity that bypasses the formation of diol epoxides.

Detailed Research Findings

Research into the metabolism of chrysene has provided specific details on the formation of trans-5,6-dihydrochrysene-5,6-diol. Studies using rat liver microsomes have been particularly informative in elucidating the stereoselective nature of its formation.

The hydration of the precursor, chrysene 5,6-epoxide, by microsomal epoxide hydrolase is highly stereoselective. The enzyme preferentially hydrates chrysene 5R,6S-epoxide at a rate approximately six times faster than its enantiomer, chrysene 5S,6R-epoxide. nih.gov This enzymatic preference results in the formation of trans-5,6-dihydrodiol that is enriched in the (5R,6R)-enantiomer. nih.gov

Furthermore, the induction of metabolizing enzymes can alter the stereochemical outcome of chrysene metabolism. The enantiomeric ratio of trans-5,6-dihydrochrysene-5,6-diol formed by rat liver microsomes varies depending on whether the rats were untreated or pre-treated with enzyme-inducing agents like phenobarbital (B1680315) or 3-methylcholanthrene.

The table below summarizes the enantiomeric ratios of trans-5,6-dihydrochrysene-5,6-diol formed under different experimental conditions, as determined by chiral stationary phase high-performance liquid chromatography (CSP-HPLC). nih.gov

| Treatment Group | (5R,6R)-enantiomer (%) | (5S,5S)-enantiomer (%) | Enantiomeric Ratio (R,R:S,S) |

| Untreated Rats | 86 | 14 | 86:14 |

| Phenobarbital-treated Rats | 87 | 13 | 87:13 |

| 3-Methylcholanthrene-treated Rats | 92 | 8 | 92:8 |

These findings underscore the high degree of stereoselectivity in the metabolic formation of trans-5,6-dihydrochrysene-5,6-diol and how this can be modulated by external factors that influence enzyme activity. The predominance of the (5R,6R)-enantiomer is a consistent finding across these conditions. nih.gov

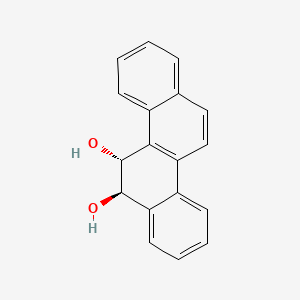

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5R,6R)-5,6-dihydrochrysene-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20/h1-10,17-20H/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNSFGGRBHRGSN-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(C(C4=CC=CC=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@@H](C4=CC=CC=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204729 | |

| Record name | Chrysene-5,6-diol, 5,6-dihydro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56183-24-5 | |

| Record name | Chrysene-5,6-diol, 5,6-dihydro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056183245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysene-5,6-diol, 5,6-dihydro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control in Trans 5,6 Dihydrochrysene 5,6 Diol Analog Research

Stereoselective Synthesis of Chrysene (B1668918) Dihydrodiols

The biological activity of dihydrodiol metabolites of PAHs is often highly dependent on their stereochemistry. Consequently, significant effort has been directed towards the development of stereoselective synthetic methods to access enantiomerically pure or enriched chrysene dihydrodiols.

Enantioselective Approaches to Dihydrochrysene Diols, including (–)-(1R,2R)-1,2-dihydrochrysene-1,2-diol

The enantioselective synthesis of specific chrysene dihydrodiols allows for the investigation of the biological activities of individual enantiomers. A notable achievement in this area is the synthesis of (–)-(1R,2R)-1,2-dihydrochrysene-1,2-diol. A synthetic strategy has been developed that utilizes a chiral building block approach. unit.no This method involves the construction of a 1R,2R-trans-diol moiety on a tetralone scaffold. The key steps include a Negishi cross-coupling reaction to assemble the scaffold, followed by a stereoselective Shi-epoxidation. unit.no This chiral building block is then further elaborated to construct the full polycyclic aromatic framework, ultimately yielding (–)-(1R,2R)-1,2-dihydrochrysene-1,2-diol with a reported enantiomeric excess (ee) of 87%. unit.no

Another approach to obtaining enantiomerically pure chrysene metabolites involves the resolution of a racemic mixture. This can be achieved by converting the racemate into a pair of diastereomers, which can then be separated by chromatography. researchgate.net

Routes to Racemic Trans-Dihydrodiols

The synthesis of racemic trans-dihydrodiols is a fundamental step in the study of PAH metabolites, providing material for initial biological testing and serving as a starting point for the resolution of enantiomers. One of the most direct methods for the synthesis of trans-dihydrodiols is through the reduction of the corresponding o-quinones. This method has been shown to be efficient for a variety of non-K-region dihydrodiols of PAHs. acs.org The stereoselective reduction of the diketo-functionality of the o-quinone typically proceeds with reagents like sodium borohydride (B1222165) to yield the trans-diol. nih.gov While this method is general for many PAHs, it provides a viable route to racemic trans-5,6-dihydrochrysene-5,6-diol from chrysene-5,6-dione.

The synthesis of racemic codonopsinol B, a polyhydroxylated pyrrolidine (B122466) alkaloid, showcases a strategy involving the trans-stereoselective epoxidation of a 2,3-dihydroisoxazole followed by regioselective hydrolysis, which could be conceptually applied to the synthesis of complex diols. beilstein-journals.org

Chemical Transformation Routes to Dihydrochrysene Structures

The construction of the chrysene core and the introduction of the dihydrodiol functionality can be achieved through various chemical transformations. These routes often involve the strategic use of precursor molecules that are elaborated into the final target structure.

Reduction of Quinone Intermediates to Trans-Dihydrodiols

The reduction of o-quinones is a key transformation for accessing trans-dihydrodiols of PAHs. For instance, the synthesis of trans-10,11-dihydroxy-10,11-dihydroacenaphtho[1,2-b]benzo[d]thiophene was achieved through the stereoselective reduction of the corresponding o-quinone with sodium borohydride in ethanol (B145695) under an oxygen atmosphere, affording the trans-diol in a 55% yield. nih.gov This methodology is applicable to the synthesis of trans-dihydrodiols from their respective quinones, which can be prepared from phenolic precursors. nih.govacs.org The general applicability of this reduction provides a reliable method for the synthesis of trans-5,6-dihydrochrysene-5,6-diol from chrysene-5,6-dione. The cis-diols of naphtho[8,1,2-ghi]chrysene have been converted to the corresponding quinones, which were then reduced with NaBH4 to the desired trans-dihydrodiols. psu.edu

Table 1: Synthesis of trans-Dihydrodiols via Quinone Reduction

| Starting Material | Product | Reagents | Yield | Reference |

|---|---|---|---|---|

| Acenaphtho[1,2-b]benzo[d]thiophene-o-quinone | trans-10,11-Dihydroxy-10,11-dihydroacenaphtho[1,2-b]benzo[d]thiophene | NaBH₄/EtOH, O₂ | 55% | nih.gov |

| Naphtho[1,2-b]thiophene-o-quinone | trans-6,7-Dihydroxy-6,7-dihydronaphtho[1,2-b]thiophene | NaBH₄ | - | nih.gov |

Utilization of Phenolic Precursors via Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been effectively employed in the synthesis of chrysene derivatives. rsc.orglibretexts.orgsynarchive.com A notable application is the synthesis of phenolic derivatives of chrysene and 5-methylchrysene (B135471), which serve as precursors to the corresponding dihydrodiol and diol epoxide metabolites. rsc.org This approach involves the coupling of a naphthalene-boronic acid with a substituted bromo- or iodo-aryl component. For example, naphthalene-2-boronic acid can be coupled with 2-bromo-5-methoxybenzaldehyde (B1267466) to produce 2-(2-naphthyl)-5-methoxybenzaldehyde, which can then be cyclized to form a methoxychrysene. rsc.org The methoxy (B1213986) group can subsequently be demethylated to yield a hydroxchrysene (a chrysenol), which is a direct precursor for the synthesis of the corresponding o-quinone and subsequent trans-dihydrodiol. acs.orgrsc.org

This strategy offers a versatile and efficient route to variously substituted chrysene cores, which can then be further functionalized to the desired dihydrodiols. New synthetic approaches have also utilized double Suzuki coupling reactions of PAH bisboronic acid derivatives to construct larger polycyclic systems. nih.govscilit.com

Table 2: Examples of Suzuki Cross-Coupling for Chrysene Precursor Synthesis

| Boronic Acid | Aryl Halide | Product | Yield | Reference |

|---|---|---|---|---|

| Naphthalene-2-boronic acid | 2-Bromo-5-methoxybenzaldehyde | 2-(2-Naphthyl)-5-methoxybenzaldehyde | 55-98% | rsc.org |

Formation from Chrysenequinone Derivatives

The synthesis of dihydrodiols from chrysenequinone derivatives is a direct and important transformation. Dihydrodiol dehydrogenases are known to catalyze the oxidation of trans-dihydrodiols to catechols, which can then be oxidized to o-quinones, indicating a close biochemical relationship between these compounds. nih.gov In the synthetic context, the reverse reaction, the reduction of a quinone to a dihydrodiol, is a common strategy. The synthesis of dihydrodiols and diol epoxides of chrysene has been reported starting from chrysene itself. acs.org The synthesis of non-K-region o-quinones from the corresponding phenols provides the necessary precursors for the final reduction step to the trans-dihydrodiols. acs.org

The general procedure involves the oxidation of a phenol (B47542) to an o-quinone, which is then stereoselectively reduced to the trans-dihydrodiol. This approach has been widely applied to various PAHs and is a reliable method for accessing these important metabolites.

Novel Synthetic Strategies for cis-Dihydrodiols and their Relevance to trans-Isomers

The targeted synthesis of specific stereoisomers of dihydrodiols of polycyclic aromatic hydrocarbons (PAHs), such as chrysene, is a significant area of research. The spatial arrangement of the hydroxyl groups, whether in a cis or trans configuration, profoundly influences the biological activity and subsequent metabolic fate of these compounds. While the ultimate goal may be the synthesis of a trans-dihydrodiol like trans-5,6-dihydrochrysene-5,6-diol, the synthetic pathway often proceeds through a cis-dihydrodiol intermediate. This section explores novel synthetic strategies for obtaining cis-dihydrodiols and elucidates their critical role as precursors in the synthesis of their trans counterparts.

A predominant and highly effective strategy for the synthesis of cis-dihydrodiols from PAHs is through enzymatic dihydroxylation. This biocatalytic approach utilizes dioxygenase enzymes, often found in soil bacteria, which are capable of stereoselectively adding two hydroxyl groups to the same face of the aromatic ring, resulting in a cis-dihydrodiol. researchgate.net This method is particularly valuable as it can produce enantiopure cis-dihydrodiols, which are versatile chiral building blocks for the synthesis of more complex molecules. researchgate.net For instance, dioxygenase-catalysed arene cis-dihydroxylation has been successfully applied to a variety of monosubstituted benzene (B151609) substrates to produce the corresponding cis-dihydrodiol metabolites. rsc.org

The relevance of these cis-dihydrodiols to the synthesis of trans-isomers lies in the ability to subsequently invert the stereochemistry of one of the hydroxyl groups. A powerful and widely used method for this transformation is the Mitsunobu reaction. organic-chemistry.org This reaction allows for the conversion of a secondary alcohol to a variety of other functional groups, including an ester, with a clean inversion of the stereocenter. organic-chemistry.org

A general chemoenzymatic route to enantiopure trans-dihydrodiols from the corresponding cis-dihydrodiols has been developed and demonstrated for monosubstituted benzenes. rsc.orgnih.govrsc.org This multi-step process highlights the strategic importance of the initial cis-dihydroxylation:

Enzymatic cis-Dihydroxylation: The parent arene is first treated with a dioxygenase enzyme to produce the enantiopure cis-dihydrodiol. rsc.org

Protection and Intermediate Steps: The cis-dihydrodiol may undergo a series of reactions, such as acetonide protection, to facilitate subsequent transformations. nih.gov

Mitsunobu Inversion: A key step involves a regioselective Mitsunobu reaction on one of the hydroxyl groups. This inverts the stereochemistry at that carbon, converting the cis relationship between the hydroxyl groups to a trans relationship. researchgate.netresearchgate.net The efficiency of the Mitsunobu reaction can be influenced by the acidity of the nucleophile used. researchgate.net

Further Modifications and Deprotection: The resulting intermediate is then carried through several other chemical steps, which may include regioselective hydrogenation, benzylic bromination, and dehydrobromination, to yield the final trans-dihydrodiol. rsc.orgresearchgate.net

This chemoenzymatic strategy has proven to be generally applicable and has been extended to the synthesis of both enantiomers of the trans-dihydrodiol derivatives of various substrates. rsc.orgnih.gov While the provided research primarily details this methodology for simpler aromatic systems, the principles are broadly applicable to more complex PAHs like chrysene. The synthesis of chrysene 1,2-dihydrodiol has been noted in the context of its metabolic activation, indicating that enzymatic dihydroxylation of chrysene does occur. nih.gov

The following interactive table summarizes the key stages of a representative chemoenzymatic synthesis of a trans-dihydrodiol from a cis-dihydrodiol precursor, based on the methodologies described.

| Step | Reaction | Reagents/Enzymes | Key Transformation | Stereochemical Outcome |

| 1 | Enzymatic Dihydroxylation | Dioxygenase | Addition of two hydroxyl groups to the aromatic ring | Formation of a cis-dihydrodiol |

| 2 | Protection (Optional) | e.g., Acetonide formation | Protection of the diol functionality | No change in stereochemistry |

| 3 | Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD, Acidic Nucleophile | Inversion of configuration at one hydroxyl-bearing carbon | Conversion of cis to trans stereochemistry |

| 4 | Deprotection & Further Steps | Various | Removal of protecting groups and other modifications | Final trans-dihydrodiol product |

This strategic reliance on cis-dihydrodiol intermediates underscores their importance in modern synthetic organic chemistry. The ability to first create a specific cis-stereoisomer through biocatalysis, and then to selectively invert one stereocenter through powerful chemical reactions like the Mitsunobu, provides a robust and versatile platform for accessing a wide range of biologically relevant trans-dihydrodiols, including analogs of trans-5,6-dihydrochrysene-5,6-diol.

Biotransformation and Metabolic Pathways of Chrysene Leading to Trans Dihydrodiol Formation

Enzymatic Formation of Dihydrodiols from Chrysene (B1668918)

The enzymatic conversion of chrysene to dihydrodiols is a multi-step process primarily initiated by cytochrome P450 enzymes and followed by the action of epoxide hydrolases. This pathway is crucial in determining the ultimate biological activity of chrysene.

Role of Cytochrome P450 Enzymes in Initial Oxidation

Cytochrome P450 (CYP) monooxygenases are a superfamily of heme-containing enzymes that play a central role in the metabolism of a wide variety of xenobiotics, including PAHs like chrysene. nih.govosti.govresearchgate.net These enzymes catalyze the initial oxidation of the chrysene molecule, a necessary first step for the formation of dihydrodiols. oup.comnih.gov The P450 catalytic cycle involves the activation of molecular oxygen to form a highly reactive ferryl-oxo intermediate (Compound I), which is responsible for inserting an oxygen atom into the substrate. rochester.edu This process converts the chemically inert C-H bonds of chrysene into more reactive epoxides. nih.govresearchgate.net

Specifically, CYP enzymes attack the double bonds of the chrysene ring to form arene oxides. nih.gov Several isoforms of the CYP1A and CYP1B families are known to be involved in the metabolism of PAHs. nih.govnih.gov Studies have shown that CYP1A1 and CYP1B1 are particularly important in transforming parent PAHs into reactive metabolites. nih.gov For instance, in human liver and lung tissues, CYP1A1 and CYP1A2 have been identified as key enzymes in the ring oxidation of chrysene and its methylated derivatives. nih.gov The expression of these enzymes can be induced by exposure to PAHs and other xenobiotics, which can significantly influence the rate and profile of chrysene metabolism. nih.govnih.gov

Contribution of Epoxide Hydrolases to Dihydrodiol Stereochemistry

Following the initial oxidation by CYP enzymes, the resulting chrysene epoxides are substrates for another critical enzyme, epoxide hydrolase (EH). tandfonline.com There are two main forms of epoxide hydrolase in mammals: microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). nih.gov Microsomal epoxide hydrolase is primarily responsible for the hydrolysis of arene oxides and other cyclic epoxides, making it central to the metabolism of chrysene. nih.gov

The primary function of mEH is to add a water molecule to the epoxide ring, which opens the ring and forms a vicinal diol. nih.gov This enzymatic hydrolysis is highly stereoselective, leading to the formation of trans-dihydrodiols. escholarship.org For example, the hydration of chrysene-5,6-oxide (B79990) by mEH results in the formation of trans-5,6-dihydroxy-5,6-dihydrochrysene. The stereochemistry of the resulting dihydrodiol is crucial because it determines the geometry of the subsequent diol epoxide, which in turn affects its biological activity. The regioselectivity and stereoselectivity of mEH can vary depending on the specific epoxide isomer and the species from which the enzyme is derived. nih.gov

Regioselectivity and Stereoselectivity in Chrysene Dihydrodiol Metabolism

The metabolism of chrysene is characterized by a high degree of regioselectivity and stereoselectivity, which dictates the types and amounts of different dihydrodiol isomers formed. These factors are influenced by the inherent structure of the chrysene molecule and by biological variables such as species and enzyme induction.

Preferential Sites of Oxidation: Bay-Region versus K-Region

The structure of chrysene presents two distinct regions for metabolic attack: the "K-region" and the "bay-region." Direct oxidation of chrysene tends to occur at the K-region, which corresponds to the 5- and 6-positions. researchgate.net However, both rat and trout liver microsomes have shown a greater efficiency in attacking the bay-region double bond (e.g., the 1,2- and 3,4-positions) compared to the non-bay-region K-region double bond of chrysene. nih.gov The formation of a bay-region diol epoxide is considered a critical step in the metabolic activation of many carcinogenic PAHs. researchgate.net For chrysene, the 1,2-dihydrodiol is a precursor to the ultimate carcinogenic metabolite, the bay-region 1,2-diol-3,4-epoxide. researchgate.net

The metabolism of chrysene by rat liver microsomes has been shown to produce the 1,2-, 3,4-, and 5,6-dihydrodiols. nih.gov The formation of the 4,5-dihydrodiol from benzo[a]pyrene, which results in a chrysene-like nucleus, further illustrates the complex regioselectivity of P450 enzymes. aacrjournals.org

Influence of Species and Enzyme Induction on Metabolic Profiles

The metabolic profile of chrysene, including the relative proportions of different dihydrodiol isomers, is significantly influenced by the species and the induction state of the metabolic enzymes. nih.govnih.gov For example, a comparison between rat and brown bullhead liver microsomes revealed considerable differences in the regioselective metabolism of chrysene. oup.com Control bullhead liver microsomes produced a significantly higher proportion of chrysene 1,2-diol, the putative proximate carcinogenic metabolite, compared to control rat liver microsomes. oup.com

Furthermore, the stereoselectivity of dihydrodiol formation can also differ. Liver microsomes from 3-methylcholanthrene-treated bullheads and rats both showed a high degree of stereoselectivity, producing predominantly the (-)-(R,R) enantiomers of chrysene 1,2-diol and 3,4-diol. oup.com

| Species | Microsomal Preparation | Major Dihydrodiol Metabolites | Key Findings | Reference |

|---|---|---|---|---|

| Rat (Sprague-Dawley) | Liver Microsomes | 1,2-dihydrodiol, 3,4-dihydrodiol, 5,6-dihydrodiol | Metabolism produces a mixture of bay-region and K-region dihydrodiols. | nih.gov |

| Brown Bullhead (Ameiurus nebulosus) | Control Liver Microsomes | Higher proportion of 1,2-diol compared to rat. | Demonstrates species-specific differences in regioselectivity. | oup.com |

| Rainbow Trout (Oncorhynchus mykiss) | Liver Microsomes | Dihydrodiols are major metabolites. | Efficient at attacking the bay-region double bond of chrysene. | nih.gov |

| Rat (Wistar) | Male Liver Microsomes | 1,2-oxidation observed. | Shows sex-dependent differences in metabolism. | nih.gov |

| Rat (Wistar) | Female Liver Microsomes | No 1,2-oxidation observed. |

Microbial Biotransformation Mechanisms Leading to Chrysene Dihydrodiols

In addition to mammalian metabolism, microorganisms, particularly bacteria, are capable of transforming PAHs like chrysene. escholarship.org Bacterial degradation of PAHs under aerobic conditions is typically initiated by a dioxygenase enzyme system. nih.gov This pathway is distinct from the mammalian P450-mediated oxidation because bacterial dioxygenases catalyze the addition of both atoms of molecular oxygen to the aromatic ring, resulting in the formation of cis-dihydrodiols. escholarship.orgrsc.org

For example, the soil bacterium Sphingomonas yanoikuyae has been shown to produce (+)-cis-3,4-dihydroxy-3,4-dihydrochrysene from chrysene. rsc.org While the primary focus of this article is on the formation of trans-dihydrodiols, which are characteristic of mammalian metabolism, the microbial production of cis-dihydrodiols is a significant environmental fate process for chrysene. These cis-dihydrodiols can serve as precursors for further enzymatic reactions, potentially leading to different metabolic endpoints than those observed in mammals. escholarship.org The ability of microbes to degrade PAHs is a key component of bioremediation strategies for contaminated sites. escholarship.org

Further Metabolic Transformations of Dihydrodiols: Triol and Diol Epoxide Formation

Following the initial enzymatic conversion of chrysene to dihydrodiols, these metabolites can undergo further oxidative transformations, leading to the formation of more complex and often more reactive compounds, namely triols and diol epoxides. This subsequent metabolism is a critical step in the bioactivation of chrysene, converting the relatively stable dihydrodiols into ultimate carcinogens that can interact with cellular macromolecules.

The metabolic activation of chrysene in biological systems, such as in mouse skin, has been shown to involve the formation of r-1,t-2-dihydroxy-t-3,4-oxy-1,2,3,4-tetrahydrochrysene, also known as anti-chrysene-1,2-diol 3,4-oxide. nih.gov Research has demonstrated that upon treating mouse skin with 3H-labelled chrysene, all three possible dihydrodiols of chrysene were detected, alongside a chrysene triol which is formed from the further metabolism of chrysene-1,2-diol. nih.gov

One of the key findings in the metabolic pathway of chrysene is the transformation of the bay-region diol-epoxide of chrysene into a triol-epoxide. nih.gov Specifically, anti-chrysene-1,2-diol 3,4-oxide can be further metabolized by rat liver microsomal systems to form 9-hydroxy-r-1,t-2-dihydroxy-t-3,4-oxy-1,2,3,4-tetrahydrochrysene, which is a triol-epoxide. nih.gov This was evidenced by experiments where the incubation of anti-chrysene-1,2-diol 3,4-oxide with a rat liver microsomal metabolizing system and [35S]glutathione resulted in glutathione (B108866) conjugates with characteristics identical to those formed from both the original diol-epoxide and the newly formed triol-epoxide. nih.govoup.com

The formation of these diol epoxides is a significant step, as they are considered the ultimate carcinogenic metabolites of polycyclic aromatic hydrocarbons (PAHs) like chrysene. researchgate.net These highly reactive electrophiles can form covalent adducts with DNA, a process that is widely believed to initiate the process of chemical carcinogenesis. nih.gov Studies have shown that one of the major deoxyribonucleoside-hydrocarbon adducts found in the DNA of mouse skin treated with chrysene has chromatographic properties identical to the major adduct formed when r-1,t-2-dihydroxy-t-3,4-oxy-1,2,3,4-tetrahydrochrysene reacts with DNA. nih.gov

Another significant adduct detected in these studies appears to be formed from the reaction of a 'triol-epoxide,' identified as 9-hydroxy-chrysene-1,2-diol 3,4-oxide, with DNA. nih.gov This highlights the role of both diol epoxides and triol-epoxides in the genotoxicity of chrysene.

The enzymatic processes driving these transformations are complex. While the initial formation of dihydrodiols is catalyzed by cytochrome P450 enzymes and epoxide hydrolase, the subsequent oxidation of dihydrodiols to diol epoxides is also mediated by cytochrome P450 isoforms. osti.gov Conversely, dihydrodiol dehydrogenase can catalyze the oxidation of PAH trans-dihydrodiols to catechols, which can then autooxidize to o-quinones, representing an alternative metabolic pathway. acs.orgnih.gov This pathway, while suppressing the formation of diol epoxides, can lead to the generation of reactive oxygen species. acs.orgnih.gov

Table 1: Key Metabolites in the Further Transformation of Chrysene Dihydrodiols

| Precursor Metabolite | Resulting Metabolite | Class of Resulting Metabolite | Significance |

|---|---|---|---|

| Chrysene-1,2-dihydrodiol | r-1,t-2-dihydroxy-t-3,4-oxy-1,2,3,4-tetrahydrochrysene (anti-chrysene-1,2-diol 3,4-oxide) | Diol Epoxide | Involved in metabolic activation in mouse skin. nih.gov |

| anti-Chrysene-1,2-diol 3,4-oxide | 9-hydroxy-r-1,t-2-dihydroxy-t-3,4-oxy-1,2,3,4-tetrahydrochrysene (anti-9-OH-chrysene-1,2-diol 3,4-oxide) | Triol-Epoxide | Further metabolite of the diol-epoxide, detected in rat liver microsomal systems. nih.govoup.com |

| Chrysene-1,2-diol or 3-hydroxychrysene | Adduct with DNA | DNA Adduct | Evidence for the formation of a 'triol-epoxide' which reacts with DNA. nih.gov |

Table 2: Research Findings on Triol and Diol Epoxide Formation

| Research Focus | Experimental System | Key Findings | Reference |

|---|---|---|---|

| Metabolism of anti-chrysene-1,2-diol 3,4-oxide | Rat liver microsomal system with [35S]glutathione | Formation of glutathione conjugates identical to those from both anti-chrysene-1,2-diol 3,4-oxide and anti-9-OH-chrysene-1,2-diol 3,4-oxide, indicating the formation of the triol-epoxide. | nih.govoup.com |

| Metabolic activation of chrysene in mouse skin | Mouse skin treated with 3H-labelled chrysene | Detection of all three possible chrysene dihydrodiols and a chrysene triol. Identification of DNA adducts from both a diol-epoxide and a triol-epoxide. | nih.gov |

| Tumor-initiating activity | Mouse skin | Chrysene 1,2-diol-3,4-epoxide showed 25% of the tumor-initiating activity of chrysene itself. | osti.gov |

Mechanistic Insights into Dna Adduct Formation by Reactive Metabolites of Chrysene Dihydrodiols

Formation of Electrophilic Diol Epoxide Intermediates from Dihydrodiols

The metabolic pathway of chrysene (B1668918) involves its conversion into dihydrodiols by cytochrome P450 enzymes. These dihydrodiols, including trans-5,6-dihydro-5,6-dihydroxychrysene, are not the ultimate carcinogenic species but serve as precursors to more reactive intermediates. acs.orgnih.gov Further enzymatic oxidation of the dihydrodiol, particularly at an adjacent double bond, leads to the formation of highly reactive, electrophilic diol epoxides. nih.govnih.gov

For chrysene, this epoxidation can occur in different regions of the molecule, leading to various stereoisomeric diol epoxides. The "bay-region" theory suggests that diol epoxides where the epoxide ring forms part of a sterically hindered bay region are particularly potent carcinogens. acs.org In the case of chrysene, the bay-region diol epoxide is r-1,t-2-dihydroxy-t-3,4-oxy-1,2,3,4-tetrahydrochrysene (anti-chrysene-1,2-diol 3,4-oxide). nih.govnih.gov These diol epoxides exist as diastereomers, designated as syn and anti, depending on whether the epoxide oxygen is on the same or opposite side of the plane as the benzylic hydroxyl group. Each diastereomer also exists as a pair of enantiomers. acs.org

The formation of these electrophilic diol epoxides is a crucial activation step, transforming the relatively inert dihydrodiol into a molecule capable of attacking the nucleophilic centers in DNA. acs.org Studies with rat liver microsomes have shown that these systems can metabolize chrysene diol-epoxides further, for instance into a triol-epoxide, which also binds to DNA. nih.govnih.gov

Covalent Binding Mechanisms of Diol Epoxides to Deoxyribonucleic Acid (DNA)

Once formed, the electrophilic diol epoxides can react with DNA. acs.orgnih.gov This process begins with the physical association of the diol epoxide with the DNA helix, potentially through intercalation between base pairs or binding within the DNA grooves. nih.gov Following this non-covalent association, a covalent bond is formed.

The reaction mechanism involves the opening of the strained epoxide ring upon nucleophilic attack by an electron-rich site on a DNA base. nih.gov This results in a stable, covalent adduct, permanently altering the structure of the DNA. The formation of these adducts is considered a critical initiating event in mutagenesis and carcinogenesis. acs.org The interaction is a static quenching process, indicating the formation of a stable complex between chrysene derivatives and DNA. spectroscopyonline.com

Nucleophilic Attack Sites on DNA Bases, particularly N2-Guanine

Diol epoxides derived from PAHs are known to react with various nucleophilic sites on DNA bases. nih.gov For bay-region diol epoxides of planar PAHs like chrysene, the primary targets are the exocyclic amino groups of purine (B94841) bases. acs.orgnih.gov The most frequent site of adduction is the N²-amino group of guanine (B1146940). psu.edu However, reactions with the N⁶-amino group of adenine (B156593) also occur and can be significant, particularly for non-planar, fjord-region PAHs. acs.orgnih.gov

For example, studies on benzo[g]chrysene, a related fjord-region PAH, show that its diol epoxides form adducts with both adenine and guanine bases. kcl.ac.uk Similarly, adducts of 5,6-dimethylchrysene (B1219006) diol epoxides involve reactions with the amino groups of both deoxyadenosine (B7792050) and deoxyguanosine. nih.gov The specific distribution of adducts between guanine and adenine depends on the structure of the diol epoxide. nih.gov

Influence of Stereochemistry on Adduct Conformation and DNA Structural Perturbations

The stereochemistry of the diol epoxide has a profound impact on the structure of the resulting DNA adduct and the subsequent distortion of the DNA helix. nih.gov The orientation of the hydroxyl groups and the epoxide ring (syn vs. anti) and the absolute configuration (R,S enantiomers) determine how the hydrocarbon moiety is positioned within the DNA helix after covalent binding. nih.govnih.gov

For instance, adducts derived from the tumorigenic (+)-5-methylchrysene diol epoxide (5-MeCDE) were found to induce greater degrees of bending or local flexibility in the DNA duplex compared to adducts from the non-tumorigenic (-)-5-MeCDE enantiomer. nih.gov This difference in structural perturbation is linked to the orientation of the bulky chrysene residue relative to the DNA strand. nih.gov Circular dichroism (CD) spectroscopy is a useful technique to distinguish between adducts formed from different enantiomers, as they induce distinct conformational changes in the DNA. spectroscopyonline.comnih.gov These structural distortions can interfere with DNA replication and repair processes, contributing to the mutagenic potential of the adduct.

Site-Specific DNA Adduct Formation and its Structural Elucidation

To understand the precise structural consequences of DNA adduction, researchers synthesize site-specific adducts by reacting a specific diol epoxide with a defined oligonucleotide sequence. nih.gov The structure of these modified oligonucleotides can then be elucidated using high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govnih.gov

These studies provide detailed, three-dimensional views of the adduct within the DNA helix. For example, NMR studies can reveal the conformation of the sugar-phosphate backbone, the orientation of the chrysene moiety in the DNA grooves, and the nature of the base pairing at and near the lesion site. nih.gov This information is crucial for understanding how a specific adduct is recognized (or not) by DNA repair enzymes and how it might cause errors during DNA replication. researchgate.net

| Technique | Information Provided | Reference |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | 3D structure, adduct conformation, base pairing, DNA backbone torsion angles | nih.gov |

| Mass Spectrometry (MS) | Confirmation of covalent binding, molecular weight of the adduct | nih.gov |

| Circular Dichroism (CD) Spectroscopy | Changes in DNA helicity, distinguishes between adducts from different stereoisomers | nih.gov |

| 32P-Postlabeling | Detection and quantification of adducts formed in vivo and in vitro | acs.orgnih.gov |

| Fluorescence Spectroscopy | Examines the binding mode and formation of a stable complex | spectroscopyonline.com |

Relationship between Dihydrodiol Structure and Downstream Adduct Characteristics

The initial structure of the chrysene dihydrodiol dictates the type of diol epoxide formed, which in turn determines the characteristics of the final DNA adduct. psu.edu Factors such as the location of the diol group (e.g., bay-region vs. K-region) and the presence of additional substituents on the aromatic ring system significantly influence reactivity and the nature of the DNA damage. ibm.com

Advanced Analytical Approaches for the Characterization and Quantification of Chrysene Dihydrodiols and Their Metabolites

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of analyzing complex mixtures containing PAH metabolites. Both gas and liquid chromatography, coupled with various detectors, are employed to separate chrysene (B1668918) dihydrodiols from a complex matrix and from their other metabolic isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of thermally stable and volatile compounds. For non-volatile compounds like chrysene-5,6-diol (B15418814), derivatization is a necessary prerequisite to increase volatility and thermal stability. mdpi.com GC-MS provides high chromatographic resolution and definitive structural information based on the mass-to-charge ratio of the analyte and its fragmentation patterns. nih.gov

Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity by using multiple reaction monitoring (MRM), which minimizes matrix interference and allows for lower detection limits compared to single quadrupole GC-MS. capes.gov.brnih.gov This is particularly valuable when analyzing trace levels of metabolites in complex biological samples like urine or tissue extracts. nih.govnist.gov For instance, a validated GC-MS/MS method for PAH metabolites, including dihydrodiols, in herbal medicines achieved limits of quantification (LOQs) in the range of 0.26 to 1.11 μg/kg. nih.gov In studies of crispy pork, GC-MS/MS was used to quantify various PAHs with limits of detection (LOD) ranging from 0.03 to 0.5 μg/kg. nih.gov

The selection of specific precursor and product ions in MRM mode provides a high degree of confidence in the identification and quantification of the target analytes. nih.gov

Table 1: Example of GC-MS/MS Parameters for PAH Analysis

| Compound Type | Technique | Key Advantage | Typical Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| PAH Dihydrodiols | GC-MS/MS (MRM) | High sensitivity and selectivity | 0.02-0.2 µg/L (in urine) | nih.gov |

| General PAHs | GC-MS/MS | Effective for complex matrices (food) | 0.1-1.5 µg/kg | nih.gov |

High Performance Liquid Chromatography-Fluorescence (HPLC-F) Methodologies

High-performance liquid chromatography (HPLC) is the preferred method for analyzing thermally labile compounds like dihydrodiols, as it operates at or near ambient temperature, thus avoiding the risk of dehydration. When coupled with a fluorescence detector (HPLC-F), the technique offers exceptional sensitivity and selectivity for aromatic compounds that fluoresce, such as chrysene and its metabolites.

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process crucial for the analysis of polar compounds like dihydrodiols by GC-MS. It enhances compound volatility, improves thermal stability, and can lead to better chromatographic peak shape and sensitivity.

Trimethylsilyl (B98337) Ether (TMS) and O-Methyl Ether Formation

The most common derivatization strategy for compounds with active hydroxyl groups, such as chrysene-5,6-diol, is silylation. This process replaces the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. mdpi.com

For samples containing a mixture of both monohydroxylated and dihydroxylated PAHs, a two-stage derivatization approach has been developed. This involves first derivatizing the phenolic metabolites with a less potent silylating agent, followed by the derivatization of the more sterically hindered diol groups with a stronger reagent like BSTFA. nih.gov This allows for the simultaneous analysis of different classes of metabolites in a single chromatographic run. nih.gov The formation of these TMS ethers makes the otherwise non-volatile dihydrodiols amenable to GC-MS analysis. nih.govnist.gov

Prevention of Dehydration during Chromatographic Analysis

A significant challenge in the analysis of dihydrodiols, especially with GC-based methods, is their propensity to undergo thermal dehydration in the hot injector port or column, leading to the formation of the corresponding phenol (B47542). This results in the loss of the original analyte and inaccurate quantification.

The primary strategy to prevent this dehydration is derivatization, as described above. nih.gov By converting the hydroxyl groups to stable ethers (e.g., trimethylsilyl ethers), the potential for water elimination is blocked. This chemical protection is essential for reliable GC-MS analysis of chrysene-5,6-diol.

In addition to derivatization, careful optimization of the GC instrument parameters is important. Using a programmed temperature vaporization (PTV) injector allows for the injection of the sample at a lower initial temperature, followed by a rapid temperature ramp. This technique minimizes the time the analyte spends in the hot injection port, thereby reducing the risk of thermal degradation before it reaches the analytical column. nih.gov

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

While chromatography separates the components of a mixture, spectroscopy is indispensable for unequivocally identifying their molecular structures and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectroscopy are powerful tools for determining the precise structure of isolated metabolites. Following separation by HPLC, collected fractions can be analyzed by NMR to establish the positions of the hydroxyl groups on the chrysene ring system and their relative orientation (cis or trans). The coupling constants between protons on the carbon atoms bearing the hydroxyl groups can help to confirm the trans configuration of the diol.

Mass Spectrometry (MS), particularly when coupled with GC or LC, provides vital information on the molecular weight of the compound and its fragments. High-resolution mass spectrometry can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern of the derivatized chrysene-5,6-diol in the mass spectrometer provides characteristic ions that serve as a fingerprint for its identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to characterize the chromophore of the molecule. PAH dihydrodiols exhibit characteristic UV absorption spectra that can aid in their identification. nih.gov The UV spectrum of a metabolite can be compared to that of the parent chrysene to observe shifts in absorption maxima, which are indicative of substitution on the aromatic ring.

Circular Dichroism (CD) Spectroscopy is a critical technique for determining the absolute stereochemistry of chiral molecules. For dihydrodiols, which can exist as different enantiomers, CD spectroscopy can distinguish between them. By analyzing the CD spectrum of an unreacted enantiomer after enzymatic reaction, for example, the absolute configuration of the stereoisomer that was consumed can be deduced. nih.gov

Table 2: Spectroscopic Techniques for Chrysene Dihydrodiol Analysis

| Technique | Purpose | Type of Information Obtained |

|---|---|---|

| NMR (¹H, ¹³C) | Structural Elucidation | Atom connectivity, relative stereochemistry (trans/cis) |

| Mass Spectrometry (MS) | Identification & Quantification | Molecular weight, elemental composition, fragmentation patterns |

| UV-Visible Spectroscopy | Identification | Characteristic electronic absorption bands |

| Circular Dichroism (CD) | Stereochemical Assignment | Absolute configuration of enantiomers |

Ultraviolet-Circular Dichroism (UV-CD) Spectroscopy

Ultraviolet-Circular Dichroism (UV-CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules like the enantiomeric dihydrodiols of chrysene. The absolute configurations of the K-region trans- and cis-5,6-dihydrodiols have been successfully established using the exciton (B1674681) chirality circular dichroism method. nih.gov This method relies on through-space electronic interactions between the chromophores within a chiral molecule. For polycyclic aromatic hydrocarbon (PAH) dihydrodiols, the long-wavelength UV absorption bands of the aromatic nucleus serve as the interacting chromophores. The spatial arrangement of the hydroxyl groups, which defines the molecule's helicity, dictates the sign of the observed Cotton effects in the CD spectrum, allowing for the assignment of the absolute configuration (e.g., R,R or S,S).

In metabolic studies of chrysene, chiral stationary phase high-performance liquid chromatography (CSP-HPLC) is often used to separate the enantiomers of trans-5,6-dihydrodiol, and their absolute configurations are then assigned based on the CD spectral data. nih.gov For instance, the metabolism of chrysene by liver microsomes from phenobarbital-treated rats produces trans-5,6-dihydrodiol that is highly enriched in the (5R,6R)-enantiomer. nih.gov Similarly, characterization of the metabolites of 5-methylchrysene (B135471), a related compound, also utilized circular dichroism spectral analysis to determine the stereochemistry of its K-region dihydrodiols. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural characterization of chrysene dihydrodiols. High-field proton NMR (¹H NMR) provides detailed information on the chemical environment of each proton, allowing for the determination of the compound's constitution and relative stereochemistry.

For dihydrodiols, the coupling constants (J-values) between the protons on the hydroxyl-bearing carbons (H-5 and H-6 in this case) are particularly diagnostic. A large coupling constant is characteristic of a trans-diaxial relationship between the protons, confirming the trans-configuration of the hydroxyl groups. Conversely, a smaller coupling constant would indicate a cis relationship. Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to establish through-space proximities between protons, further confirming stereochemical assignments. While NMR is a standard characterization method for these metabolites, specific chemical shift and coupling constant data for trans-chrysene-5,6-dihydrodiol are not widely available in the public literature. However, studies on related compounds, such as the adducts of syn-5-methylchrysene 1,2-dihydrodiol 3,4-epoxide, utilize NMR data to confirm that the purine (B94841) residue is pseudoaxially oriented in the adduct structure. nih.gov

Mass Spectrometry for Fragment Analysis and Adduct Identification

Mass spectrometry (MS) is a cornerstone for both identifying chrysene dihydrodiols and characterizing their covalent adducts with biological macromolecules like proteins and DNA.

Fragment Analysis

When coupled with Gas Chromatography (GC-MS), electron ionization (EI) mass spectrometry is commonly used to analyze chrysene metabolites. The mass spectrum of trans-chrysene-5,6-dihydrodiol would be expected to show a molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation pattern provides structural confirmation. For dihydrodiols, characteristic fragmentation includes the loss of water (H₂O) from the molecular ion, leading to a prominent [M-18]⁺ peak. Other fragmentations of the polycyclic ring system would also occur, providing a fingerprint for the compound. Often, the dihydrodiols are derivatized, for example, by converting the hydroxyl groups to trimethylsilyl (TMS) ethers, to improve their chromatographic properties and yield characteristic mass spectra.

Adduct Identification

A critical application of mass spectrometry in this field is the identification of adducts formed between reactive chrysene metabolites, such as diol epoxides, and nucleophilic sites on DNA or proteins. These adducts serve as biomarkers of exposure and metabolic activation. For example, gas chromatographic-mass spectral analysis has been used to identify r-1,t-2,t-3,c-4-tetrahydroxy-1,2,3,4-tetrahydrochrysene, which is the hydrolysis product released from hemoglobin-chrysene diol epoxide adducts found in human blood samples. nih.gov

More advanced techniques like tandem mass spectrometry (MS/MS) are used to characterize DNA adducts. For example, the reaction products of the bay-region 1,2-dihydrodiol-3,4-epoxide of the related compound 5-methylchrysene with deoxyguanosine have been characterized. psu.edunih.gov Using fast atom bombardment (FAB) ionization, the peracetylated major deoxyguanosine adduct gave a protonated molecular ion [M+H]⁺ with a measured mass of 770.2771, which corresponds to the calculated empirical formula and confirms the covalent attachment of the diol epoxide to the nucleoside. psu.edu This type of analysis is crucial for verifying the structures of specific DNA lesions formed by carcinogenic metabolites.

Chemical Reactivity and Derivatization Studies of Trans 5,6 Dihydrochrysene 5,6 Diol in Organic Synthesis and Mechanistic Probes

Thermal Dehydration Reactions to Quinomethanes

The trans-5,6-dihydrochrysene-5,6-diol serves as a stable precursor to the highly reactive o-quinodimethane intermediate, 5,6-chrysenequinodimethane. The generation of this transient species can be accomplished through thermal dehydration of the diol. This reaction typically involves heating the diol, which leads to the elimination of two molecules of water and the formation of a new diene system exocyclic to the chrysene (B1668918) aromatic core.

While specific conditions for the thermal dehydration of the parent trans-5,6-dihydrochrysene-5,6-diol are not extensively detailed in readily available literature, studies on closely related derivatives, such as the trans-5,6-dihydro-5,6-dimethylchrysene-5,6-diol, have demonstrated that this transformation is a key step in accessing the corresponding quinomethane. rsc.org The driving force for this elimination is the formation of a conjugated system that can be trapped in situ by various reagents. The general transformation is depicted below:

trans-5,6-Dihydrochrysene-5,6-diol → 5,6-Chrysenequinodimethane + 2 H₂O

This method provides a valuable route to a reactive diene that is otherwise difficult to isolate, enabling its use in a variety of subsequent chemical transformations.

Diels-Alder Cycloadditions of Chrysenequinodimethanes

Once generated, the 5,6-chrysenequinodimethane intermediate is a potent diene for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Its high reactivity is harnessed by trapping it in situ with a suitable dienophile. This strategy has been employed to synthesize complex, higher-order polycyclic aromatic hydrocarbons.

Research has shown that the thermally generated 5,6-chrysenequinodimethane readily undergoes Diels-Alder reactions with dienophiles such as maleic anhydride (B1165640) and 1,4-naphthaquinone. rsc.org The reaction with maleic anhydride yields a derivative of benzo[g]chrysene, while the reaction with 1,4-naphthaquinone produces a precursor to benzo[c]naphtho[1,2-a]naphthacene. rsc.org These adducts can then be further elaborated to furnish the parent aromatic hydrocarbons. rsc.org

The general scheme for these cycloadditions involves the formation of a new six-membered ring fused to the chrysene framework. The high degree of aromaticity in the final products provides a thermodynamic driving force for these reactions.

Table 1: Representative Diels-Alder Reactions of In Situ Generated 5,6-Chrysenequinodimethane

| Dienophile | Resulting Adduct (Intermediate) | Final Aromatized Product |

| Maleic Anhydride | Benzo[g]chrysene derivative | Benzo[g]chrysene |

| 1,4-Naphthaquinone | Benzo[c]naphtho[1,2-a]naphthacene derivative | Benzo[c]naphtho[1,2-a]naphthacene |

Note: Specific yields and reaction conditions for the parent diol are not detailed in the available literature. The information is based on studies of related chrysene diols. rsc.org

Reactions with Acidic Media and Halogenation

The reactivity of trans-5,6-dihydrochrysene-5,6-diol in the presence of acid highlights alternative reaction pathways that compete with simple dehydration. The benzylic nature of the hydroxyl groups makes them susceptible to protonation and subsequent substitution or rearrangement reactions.

Studies on a related compound, trans-5,6-dihydro-5,6-dimethylchrysene-5,6-diol, have shown that treatment with methanolic hydrogen chloride at 0°C does not lead to the expected simple dehydration or etherification products. rsc.org Instead, a more complex transformation occurs, yielding a mixture of chlorinated and rearranged products. rsc.org The identified products were 6-chloromethyl-5-methylchrysene and 12-chloro-5,6-dimethylchrysene. rsc.org This outcome suggests a mechanism involving carbocation intermediates, which can undergo rearrangement and trapping by the chloride nucleophile.

Table 2: Products from the Reaction of a Chrysene Diol Derivative with Methanolic HCl

| Reactant | Reagent | Temperature | Products |

| trans-5,6-Dihydro-5,6-dimethylchrysene-5,6-diol | Methanolic Hydrogen Chloride | 0°C | 6-Chloromethyl-5-methylchrysene, 12-Chloro-5,6-dimethylchrysene |

Source: Based on findings from a study on the dimethylated analog of the title compound. rsc.org

While direct halogenation studies on trans-5,6-dihydrochrysene-5,6-diol are not widely reported, the observed reactivity with HCl suggests that other halogenating agents could lead to a variety of substituted products, depending on the reaction conditions and the nature of the halogenating species.

General Derivatization for Synthetic Purposes

Beyond its use as a quinomethane precursor, the diol functionality of trans-5,6-dihydrochrysene-5,6-diol offers opportunities for a range of derivatization reactions, enabling its use as a versatile building block in organic synthesis. The two hydroxyl groups can be modified to introduce protecting groups, alter solubility, or install functionalities that can be used in subsequent coupling reactions.

Common derivatization strategies for diols that could be applied to this compound include:

Esterification: The reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding di-ester. This can be used to protect the hydroxyl groups or to introduce specific functionalities. For example, esterification with an unsaturated acyl chloride could introduce a polymerizable group.

Etherification: Treatment with an alkyl halide under basic conditions (e.g., Williamson ether synthesis) would produce the di-ether. The choice of the alkyl group can significantly modify the physical properties of the molecule. For instance, the formation of silyl (B83357) ethers (e.g., with TBDMSCl) is a common protective strategy in multi-step synthesis.

Carbonate and Carbamate Formation: Reaction with phosgene (B1210022) or its equivalents, or with isocyanates, could lead to the formation of cyclic carbonates or carbamates, respectively. These derivatives can have applications in materials science or as intermediates in further synthetic transformations.

Oxidation: Selective oxidation of one or both of the secondary alcohol groups could provide access to the corresponding hydroxy-ketone or diketone. These carbonyl functionalities would open up a new range of chemical transformations, such as the formation of imines, hydrazones, or as substrates for nucleophilic addition.

These derivatizations, while not specifically reported in detail for trans-5,6-dihydrochrysene-5,6-diol, represent standard synthetic methodologies that could expand its utility as a chemical intermediate.

Future Directions and Emerging Research Avenues in Trans 5,6 Dihydrochrysene 5,6 Diol Research

Development of Advanced Biomimetic Synthesis Approaches

The chemical synthesis of PAH metabolites is often complex and low-yielding. Biomimetic synthesis, which emulates natural biosynthetic pathways, offers a promising alternative for producing compounds like trans-5,6-dihydrochrysene-5,6-diol. escholarship.org Future research is focusing on developing sophisticated, enzyme-inspired catalytic systems that can mimic the regio- and stereoselectivity of cytochrome P450 monooxygenases and epoxide hydrolases, the key enzymes in chrysene (B1668918) metabolism.

Recent advancements have included the use of metalloporphyrin catalysts that replicate the active site of cytochrome P450 enzymes. These synthetic catalysts can facilitate the oxidation of PAHs in a controlled manner. Future work aims to refine these catalysts to specifically target the K-region (the 5,6-bond) of chrysene to yield the corresponding epoxide, which can then be hydrolyzed to the trans-diol. This approach avoids the complex mixture of products often seen in classical chemical oxidations.

Another emerging area is the use of chemoenzymatic strategies. nih.govrsc.org These methods combine traditional chemical synthesis with enzymatic reactions to achieve high selectivity and yield. For instance, a chemoenzymatic route could involve the dioxygenase-catalysed cis-dihydroxylation of a chrysene precursor, followed by a series of chemical steps to invert the stereochemistry to the trans-configuration. rsc.org While this has been successfully applied to simpler aromatic compounds, its application to the more complex chrysene molecule is a key future goal. nih.govrsc.org

Table 1: Comparison of Synthesis Approaches for PAH Dihydrodiols

| Synthesis Approach | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Traditional Chemical Synthesis | Scalable, well-established methods. | Often lacks stereoselectivity, harsh reaction conditions, formation of multiple byproducts. | Development of more selective reagents and catalysts. |

| Biomimetic Catalysis | High potential for regio- and stereoselectivity, milder reaction conditions. | Catalyst design is complex, stability and turnover numbers can be low. | Improving catalyst stability and efficiency; fine-tuning selectivity for specific PAH bonds like the chrysene K-region. |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical reactions, can produce enantiopure compounds. nih.govrsc.org | Can involve multiple steps, requiring optimization of both chemical and enzymatic stages. nih.gov | Streamlining reaction sequences; discovering and engineering new enzymes with desired activities for complex PAHs. |

Integrated Omics Approaches for Comprehensive Metabolic Pathway Delineation

Understanding the complete metabolic fate of chrysene requires a holistic view that single-endpoint studies cannot provide. Integrated "omics" approaches—genomics, transcriptomics, proteomics, and metabolomics—are powerful tools for delineating complex biological pathways. nih.govrsc.orgresearchgate.net Future research will increasingly apply these technologies in an integrated fashion to map the entire network of chrysene metabolism. mdpi.com

By exposing model organisms or human cell lines to chrysene and subsequently analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can build a comprehensive picture. nih.govnih.gov This can reveal not only the primary enzymes involved in producing trans-5,6-dihydrochrysene-5,6-diol but also the downstream enzymes that further process it, the transporters involved in its cellular trafficking, and the regulatory networks that control these processes. nih.gov

For example, a study combining these approaches could identify specific cytochrome P450 isoforms that are upregulated upon chrysene exposure and are primarily responsible for its initial oxidation. tandfonline.com Metabolomics would then confirm the production of various dihydrodiol isomers, including the 5,6-diol, while proteomics could quantify the levels of the corresponding enzymes. nih.govtandfonline.com This integrated data provides a more dynamic and complete understanding than studying isolated components. nih.govmdpi.com

Table 2: Application of Omics Technologies to Chrysene Metabolism Research

| Omics Technology | Information Provided | Key Research Question Addressed |

|---|---|---|

| Genomics | Identifies the genes encoding metabolic enzymes (e.g., CYP450s, epoxide hydrolases). | What is the genetic basis for an organism's ability to metabolize chrysene? |

| Transcriptomics | Measures the expression levels of genes in response to chrysene exposure. nih.gov | Which specific genes and pathways are activated or suppressed during chrysene metabolism? |

| Proteomics | Quantifies the abundance of proteins, including the metabolic enzymes themselves. nih.gov | Which enzymes are the key players in the formation of trans-5,6-dihydrochrysene-5,6-diol? |

| Metabolomics | Identifies and quantifies the full spectrum of metabolites produced, including all chrysene dihydrodiol isomers and their conjugates. nih.govnih.gov | What is the complete metabolic profile of chrysene in a biological system? |

Refined Computational Models for Predicting Metabolite Reactivity and DNA Interactions

Computational chemistry and toxicology are becoming indispensable tools for predicting the biological activity of chemical compounds. For chrysene metabolites, refined computational models are being developed to predict their chemical reactivity and, crucially, their potential to interact with and damage DNA. youtube.commdpi.comresearchgate.net

Future models will employ high-level quantum mechanical (QM) calculations to more accurately predict the electronic properties of trans-5,6-dihydrochrysene-5,6-diol and its further metabolites, such as diol epoxides. These models can calculate the ease of formation of reactive carbocations, which are often the ultimate carcinogenic species that bind to DNA. chemicalbook.com

Furthermore, molecular dynamics (MD) simulations are being used to model the interaction of these metabolites with DNA helices in a dynamic, solvated environment. mdpi.comfrontiersin.org These simulations can predict the preferred binding sites on DNA (e.g., specific nucleobases), the nature of the binding (e.g., intercalation or covalent adduction), and the resulting structural distortions to the DNA. researchgate.netspectroscopyonline.com This in silico approach allows for the high-throughput screening of the potential toxicity of numerous PAH metabolites, guiding experimental work and risk assessment.

Exploration of Novel Biocatalytic Systems for Dihydrodiol Production

The limitations of chemical synthesis have spurred research into novel biocatalytic systems for the specific and efficient production of PAH dihydrodiols. researchgate.netsemanticscholar.org This field focuses on harnessing the power of enzymes or whole microorganisms to carry out desired chemical transformations.

One major avenue is the discovery and engineering of dioxygenase enzymes. psu.edupsu.edu While many known dioxygenases act on simpler aromatic rings, researchers are exploring microbial diversity to find novel enzymes capable of acting on the four-ring structure of chrysene. Genetic engineering and directed evolution techniques can then be used to enhance the activity and selectivity of these enzymes, potentially tailoring them to produce specific isomers like trans-5,6-dihydrochrysene-5,6-diol.

Another approach involves the use of whole-cell biocatalysts. rsc.org This involves using genetically modified microorganisms (such as E. coli or yeast) that express the necessary PAH-metabolizing enzymes, such as cytochrome P450s and epoxide hydrolases. nih.gov These engineered microbes can be used as "cell factories" to convert chrysene into the desired dihydrodiol in a controlled fermentation process. This method has the advantage of providing the necessary cofactors (like NADPH) and regenerating them in situ, making the process more cost-effective and sustainable. Research in this area is focused on optimizing the expression of the enzyme systems and improving the transport of the hydrophobic chrysene substrate into the cells. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing trans-CHRYSENE-5,6-DIOL, and what analytical techniques validate its structural integrity?

- Methodological Answer : The compound can be synthesized via stereoselective dihydroxylation of chrysene derivatives under controlled alkaline conditions, as demonstrated in radical-triggered chemiluminescence studies. For validation, combine nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry with X-ray crystallography to resolve spatial arrangement . Challenges include isolating the trans isomer due to potential epoxide intermediates (e.g., CHRYSENE-5,6-EPOXIDE), which require careful monitoring via thin-layer chromatography (TLC) .

Q. What safety protocols are recommended given the compound’s toxicity profile?

- Methodological Answer : Toxicity studies indicate tumorigenic potential (TDLo = 72 mg/kg in mice) and NOx emission upon decomposition . Researchers must use fume hoods for handling, conduct stability tests under inert atmospheres, and employ in vitro cytotoxicity assays (e.g., Ames test) before in vivo experimentation. Dose-response curves should be established to mitigate carcinogenic risks .

Advanced Research Questions

Q. How does the stereochemistry (trans vs. cis) influence the compound’s reactivity in oxidation reactions?

- Methodological Answer : The trans configuration facilitates electrophilic attack on the glycol oxygen, forming cyclic intermediates (e.g., dioxetane) under alkaline conditions. Computational modeling of transition states can predict regioselectivity, while kinetic studies (e.g., UV-Vis monitoring of IO4− consumption) quantify reaction rates. Contrast with cis diols, which exhibit steric hindrance, altering decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.